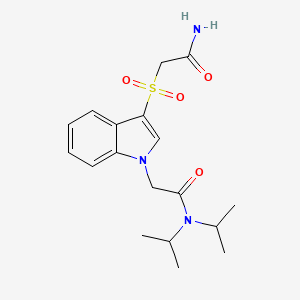

2-(3-((2-amino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide

Description

2-(3-((2-Amino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide is a structurally complex indole derivative characterized by a sulfonyl group at the 3-position of the indole core, linked to a 2-amino-2-oxoethyl moiety. The indole’s 1-position is substituted with an N,N-diisopropylacetamide group.

Properties

IUPAC Name |

2-[3-(2-amino-2-oxoethyl)sulfonylindol-1-yl]-N,N-di(propan-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O4S/c1-12(2)21(13(3)4)18(23)10-20-9-16(26(24,25)11-17(19)22)14-7-5-6-8-15(14)20/h5-9,12-13H,10-11H2,1-4H3,(H2,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UONCLLNKXKKSFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(3-((2-amino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide typically involves multiple stepsThe final step involves the acylation of the indole derivative with N,N-diisopropylacetamide under controlled conditions . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(3-((2-amino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a versatile building block for creating more complex molecules. Its functional groups allow for various chemical reactions, making it useful in the development of new compounds with desired properties.

Biology

Research indicates that 2-(3-((2-amino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide exhibits potential biological activities. Studies have focused on its role as an enzyme inhibitor and its interactions with various biological receptors. For instance, compounds with similar structures have shown promise in inhibiting cancer cell proliferation.

Medicine

The therapeutic potential of this compound is under investigation for various conditions, including cancer and inflammatory diseases. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving caspase activation, which is crucial for programmed cell death.

Case Study: Anti-Cancer Activity

A study evaluated the cytotoxic effects of related indole derivatives on human cancer cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer). The findings indicated that certain derivatives exhibited potent anti-proliferative activity, suggesting that similar compounds could be developed for therapeutic use against cancer .

Industry

In industrial applications, this compound can be utilized in developing new materials with specific properties, such as polymers and coatings. Its unique chemical structure may provide enhanced performance characteristics in various applications.

Mechanism of Action

The mechanism of action of 2-(3-((2-amino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between the target compound and its analogs:

Key Comparisons :

Substituent Effects on Bioactivity: The adamantane-containing analogs (e.g., ) prioritize lipophilicity, which may improve blood-brain barrier penetration, contrasting with the target compound’s polar sulfonyl and amino-oxoethyl groups. Oxadiazole-sulfanyl derivatives () exhibit antioxidant properties, suggesting the target compound’s sulfonyl group could similarly modulate oxidative pathways.

Synthetic Routes :

- The target compound’s synthesis likely parallels methods in (sulfonation/amidation) and (indole functionalization). However, adamantane incorporation () requires specialized reagents like n-BuLi, whereas the target compound’s synthesis may prioritize sulfonation efficiency.

Phenylsulfonyl analogs () demonstrate improved aqueous solubility, a trait the target compound may share due to its sulfonyl group.

Pharmacological Potential: While indole-3-acetamides () show antihyperglycemic activity, the target compound’s 2-amino-2-oxoethyl-sulfonyl group may enhance binding to metabolic enzymes (e.g., α-amylase or kinase targets).

Biological Activity

The compound 2-(3-((2-amino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide is a synthetic molecule that has garnered attention for its potential biological activities. This article delves into its chemical properties, mechanisms of action, and biological implications based on diverse research findings.

- Molecular Formula : C24H29N3O4S

- Molecular Weight : 455.57 g/mol

- CAS Number : 878055-83-5

- Structure : The compound features an indole ring, a sulfonamide group, and a diisopropylacetamide moiety, which may contribute to its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The presence of the indole group suggests potential interactions with serotonin receptors, while the sulfonamide moiety may influence enzyme inhibition or modulation.

Anticancer Properties

Several studies have explored the anticancer potential of indole derivatives. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cells by:

- Inhibiting cell proliferation : Indole derivatives have demonstrated the ability to inhibit the growth of various cancer cell lines.

- Modulating signaling pathways : They may interfere with pathways like PI3K/Akt and MAPK, crucial for cancer cell survival.

Antimicrobial Activity

Indole-based compounds are known for their antimicrobial properties. Preliminary studies suggest that this compound might exhibit:

- Bactericidal effects against Gram-positive and Gram-negative bacteria.

- Fungal inhibition , potentially useful in treating infections caused by fungi.

Data Table: Biological Activities

Case Study 1: Anticancer Activity

A recent study evaluated the effects of a similar indole compound on breast cancer cells. The results indicated that treatment led to a significant reduction in cell viability and increased apoptosis markers. This suggests that the structural features of indoles could be leveraged for developing new anticancer therapies.

Case Study 2: Antimicrobial Efficacy

In another investigation, a derivative of this compound was tested against Staphylococcus aureus and Escherichia coli. The study found that the compound exhibited notable antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.